5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a hydrazono group and a morpholinosulfonyl phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine-2,4,6(1H,3H,5H)-trione core can be synthesized through the condensation of barbituric acid with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Hydrazono Group: The hydrazono group is introduced by reacting the pyrimidine core with hydrazine derivatives. This step often requires the use of catalysts or specific reaction conditions to ensure high yield and purity.
Attachment of the Morpholinosulfonyl Phenyl Group: The final step involves the sulfonylation of the hydrazono-substituted pyrimidine with morpholinosulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, reduce costs, and ensure scalability. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of azo compounds.
Reduction: Reduction of the hydrazono group can yield hydrazine derivatives.
Substitution: The aromatic ring and the pyrimidine core can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, and various nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, and anticancer agent. Research is ongoing to explore its efficacy and safety in various therapeutic contexts.
Industry
In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazono group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the morpholinosulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
5-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione: This compound is unique due to the presence of both the hydrazono and morpholinosulfonyl groups, which confer distinct chemical and biological properties.
Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives: These compounds share the pyrimidine core but lack the specific substitutions found in the target compound.
Hydrazono Compounds: These compounds contain the hydrazono group but may differ in the rest of their structure, affecting their reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow for versatile chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in multiple research and industrial fields.
Properties
IUPAC Name |
6-hydroxy-5-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O6S/c20-12-11(13(21)16-14(22)15-12)18-17-9-1-3-10(4-2-9)26(23,24)19-5-7-25-8-6-19/h1-4H,5-8H2,(H3,15,16,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJNODQEDKLTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NC(=O)NC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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